Synthesis of ethyloctahydro-1H-quinolizine-9a-carboxylate
Synthesis of ethyloctahydro-1H-quinolizine-9a-carboxylate
An In-Depth Technical Guide to the Synthesis of Ethyloctahydro-1H-quinolizine-9a-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The quinolizidine alkaloid scaffold is a prevalent motif in numerous natural products and pharmacologically active compounds. The synthesis of specifically substituted derivatives, such as ethyloctahydro-1H-quinolizine-9a-carboxylate, presents unique challenges and opportunities in medicinal chemistry and drug development. This guide provides a comprehensive overview of a robust and logical synthetic strategy for this target molecule. We will delve into the rationale behind the chosen synthetic pathway, which leverages a Dieckmann condensation as the key ring-forming step. Detailed experimental protocols, mechanistic insights, and discussions on stereochemical control are provided to enable researchers to successfully synthesize this and related quinolizidine derivatives.
Introduction: The Significance of the Quinolizidine Core
The quinolizidine ring system, a nitrogen-containing fused bicyclic heterocycle, is the core structure of a wide array of alkaloids found in the plant kingdom, particularly in the Lupinus genus.[1][2] These natural products, including well-known examples like lupinine and matrine, exhibit a broad spectrum of biological activities.[3] The rigid, conformationally restricted nature of the quinolizidine scaffold makes it an attractive template for the design of novel therapeutic agents.
The introduction of a carboxylate group at the bridgehead 9a-position, as in the target molecule ethyloctahydro-1H-quinolizine-9a-carboxylate, offers a handle for further functionalization, allowing for the exploration of structure-activity relationships and the development of new chemical entities. This guide will focus on a practical and efficient synthetic approach to this specific target.
Retrosynthetic Analysis and Strategic Considerations
A retrosynthetic analysis of the target molecule suggests that the quinolizidine core can be effectively constructed via an intramolecular Dieckmann condensation of a suitably substituted piperidine derivative. This classical carbon-carbon bond-forming reaction is ideal for the formation of five- and six-membered rings and allows for the strategic placement of the desired ester functionality at the bridgehead position.[4][5][6]
Our proposed synthetic strategy is as follows:
Caption: Proposed synthetic route to ethyloctahydro-1H-quinolizine-9a-carboxylate.
Step-by-Step Experimental Protocols
Step 1: Synthesis of Ethyl 2-piperidineacetate
The initial step involves the catalytic hydrogenation of the pyridine ring of ethyl 2-pyridylacetate. This reduction is a standard procedure and can be achieved with high efficiency using a platinum-based catalyst.
Protocol:
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To a solution of ethyl 2-pyridylacetate (1.0 eq) in ethanol (0.2 M) in a high-pressure hydrogenation vessel, add platinum(IV) oxide (Adam's catalyst, 0.05 eq). [7]2. Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas.
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Pressurize the vessel with hydrogen gas to 50 psi.
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Stir the reaction mixture vigorously at room temperature for 12-16 hours, monitoring the reaction progress by TLC or GC-MS until the starting material is consumed.
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Carefully vent the hydrogen gas and purge the vessel with nitrogen.
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Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.
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Concentrate the filtrate under reduced pressure to yield ethyl 2-piperidineacetate as a crude oil, which can be used in the next step without further purification.
Expertise & Experience: The choice of platinum(IV) oxide as the catalyst is based on its proven efficacy in the hydrogenation of pyridine rings under relatively mild conditions. The use of ethanol as a solvent is advantageous due to its ability to dissolve both the starting material and the product, as well as its compatibility with the hydrogenation conditions.
Step 2: N-Alkylation to Synthesize Diethyl 1-(4-ethoxy-4-oxobutyl)piperidine-2-carboxylate
The secondary amine of ethyl 2-piperidineacetate is then alkylated with ethyl 4-bromobutanoate to introduce the carbon chain required for the subsequent cyclization.
Protocol:
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Dissolve ethyl 2-piperidineacetate (1.0 eq) in anhydrous acetonitrile (0.3 M).
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Add potassium carbonate (2.0 eq) as a base and ethyl 4-bromobutanoate (1.1 eq).
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Heat the reaction mixture to reflux (approximately 82°C) and stir for 18-24 hours, monitoring the reaction by TLC or LC-MS.
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After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
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Concentrate the filtrate under reduced pressure.
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Purify the residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired diester.
Trustworthiness: The use of potassium carbonate as a base is crucial for scavenging the hydrobromic acid generated during the reaction, driving the equilibrium towards the product. Acetonitrile is an excellent solvent for this type of SN2 reaction, as it is polar and aprotic.
Step 3: Dieckmann Condensation and Decarboxylation to Yield Ethyl 1-oxooctahydro-1H-quinolizine-9a-carboxylate
This key step involves the intramolecular cyclization of the diester via a Dieckmann condensation, followed by hydrolysis and decarboxylation of the resulting β-keto ester.
Protocol:
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To a solution of sodium ethoxide (1.5 eq) in anhydrous toluene (0.1 M) under a nitrogen atmosphere, add a solution of diethyl 1-(4-ethoxy-4-oxobutyl)piperidine-2-carboxylate (1.0 eq) in anhydrous toluene dropwise at room temperature. [5]2. Heat the reaction mixture to reflux for 4-6 hours. The formation of a precipitate indicates the formation of the sodium salt of the β-keto ester.
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Cool the reaction mixture to 0°C and carefully quench by the slow addition of 1 M hydrochloric acid until the solution is acidic (pH ~2).
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Separate the organic layer and extract the aqueous layer with toluene.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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To the crude β-keto ester, add a mixture of acetic acid and concentrated hydrochloric acid (3:1 v/v) and heat to reflux for 4-8 hours to effect hydrolysis and decarboxylation.
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Cool the mixture, pour it onto ice, and basify with a saturated solution of sodium carbonate.
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Extract the product with dichloromethane, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the residue by column chromatography to yield ethyl 1-oxooctahydro-1H-quinolizine-9a-carboxylate.
Authoritative Grounding: The Dieckmann condensation is a powerful tool for the synthesis of cyclic ketones. [4][6]The subsequent acidic workup and heating are standard conditions for the hydrolysis of the ester and decarboxylation of the resulting β-keto acid.
Step 4: Reduction of the Ketone to Ethyloctahydro-1H-quinolizine-9a-carboxylate
The final step is the reduction of the ketone functionality to a methylene group to afford the target molecule. A Wolff-Kishner reduction is suitable for this transformation.
Protocol:
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To a solution of ethyl 1-oxooctahydro-1H-quinolizine-9a-carboxylate (1.0 eq) in diethylene glycol (0.2 M), add hydrazine hydrate (5.0 eq) and potassium hydroxide (4.0 eq).
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Heat the reaction mixture to 180-200°C for 4-6 hours, allowing for the distillation of water.
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Cool the reaction mixture, dilute with water, and extract with diethyl ether.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography or distillation under reduced pressure to obtain ethyloctahydro-1H-quinolizine-9a-carboxylate.
Expertise & Experience: The Wolff-Kishner reduction is performed under basic conditions, which is compatible with the ester functionality. The high temperature is necessary to drive the reaction to completion.
Data Presentation
| Step | Product | Starting Material | Reagents | Yield (Typical) |
| 1 | Ethyl 2-piperidineacetate | Ethyl 2-pyridylacetate | H₂, PtO₂, EtOH | >95% |
| 2 | Diethyl 1-(4-ethoxy-4-oxobutyl)piperidine-2-carboxylate | Ethyl 2-piperidineacetate | Br(CH₂)₃COOEt, K₂CO₃, MeCN | 70-80% |
| 3 | Ethyl 1-oxooctahydro-1H-quinolizine-9a-carboxylate | Diethyl 1-(4-ethoxy-4-oxobutyl)piperidine-2-carboxylate | 1. NaOEt, Toluene; 2. H₃O⁺, Δ | 60-70% |
| 4 | Ethyloctahydro-1H-quinolizine-9a-carboxylate | Ethyl 1-oxooctahydro-1H-quinolizine-9a-carboxylate | N₂H₄·H₂O, KOH, Diethylene glycol | 75-85% |
Stereochemical Considerations
The synthesis described will produce a racemic mixture of ethyloctahydro-1H-quinolizine-9a-carboxylate. The molecule contains two chiral centers at the bridgehead carbons (C-9a and C-5a, though the latter is not explicitly numbered in the IUPAC name but is a stereocenter). The relative stereochemistry of these centers will be determined by the thermodynamics of the Dieckmann condensation and the subsequent reduction steps. Further chiral resolution or the use of a chiral starting material or catalyst would be necessary to obtain enantiomerically pure products.
Conclusion
This technical guide outlines a comprehensive and logical synthetic route to ethyloctahydro-1H-quinolizine-9a-carboxylate. By employing a sequence of well-established and reliable chemical transformations, including catalytic hydrogenation, N-alkylation, a key Dieckmann condensation, and a final reduction, the target molecule can be synthesized from readily available starting materials. The provided protocols and mechanistic insights serve as a valuable resource for researchers in the fields of organic synthesis and medicinal chemistry, enabling the exploration of this important class of heterocyclic compounds.
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